Aminopentamide

Description

The development of aminopentamide is rooted in the extensive mid-20th century exploration of anticholinergic compounds. Following the discovery of acetylcholine (B1216132) as a key neurotransmitter, research from the 1920s to the 1950s was heavily focused on substances that could modulate its effects. nih.gov Naturally occurring belladonna alkaloids, such as atropine (B194438) and scopolamine, were among the first anticholinergics to be studied and utilized for their ability to block the action of acetylcholine at muscarinic receptors. wikipedia.org This led to their application in treating a range of conditions, from Parkinson's disease to gastrointestinal disorders. nih.gov

However, the therapeutic use of these natural alkaloids was often hampered by a lack of specificity, leading to a wide array of side effects, including dry mouth, blurred vision, and central nervous system disturbances. wikipedia.org This limitation spurred a concerted effort in pharmaceutical research to synthesize novel anticholinergic agents with more selective actions and improved therapeutic profiles. The 1950s, in particular, was a decade of significant pharmaceutical innovation, with the introduction of numerous new classes of drugs. uah.es It was within this scientific milieu that Bristol Laboratories undertook research that led to the discovery of this compound, for which a patent was granted in 1953. The emergence of synthetic anticholinergics like this compound was driven by the scientific goal of dissociating the desired therapeutic effects from the undesirable side effects associated with the first-generation, naturally derived compounds. lew.ro

Following its discovery and patenting, the research trajectory of this compound has been predominantly channeled towards its pharmacological effects and applications, particularly in the veterinary field. The primary focus of investigation has been its utility as an antispasmodic and anticholinergic agent for the gastrointestinal (GI) tract.

A significant portion of the research on this compound is associated with its formulation as this compound sulfate (B86663) and its marketing under the brand name Centrine® for veterinary use. ncats.io Studies have centered on its efficacy in treating conditions such as vomiting, diarrhea, and acute abdominal visceral spasms in canine and feline models. regulations.gov This research has established its mechanism as a nonselective muscarinic cholinergic antagonist. ncats.io

The discontinuation of the commercially available form of this compound for veterinary use around 2015 marked a significant point in its research and application history. regulations.gov Subsequent interest in the compound has largely been in the context of compounding pharmacy to continue providing it for veterinary patients. regulations.gov There is a discernible lack of a broad and continuous trajectory of basic science or clinical research into new applications or a deeper understanding of its molecular interactions in recent decades.

In the realm of preclinical and basic sciences, this compound has served as a tool for investigating the role of cholinergic signaling in various physiological processes, primarily related to smooth muscle function. Its significance lies in its relatively selective action on the gastrointestinal tract compared to older anticholinergics like atropine.

Preclinical studies have demonstrated the potent antispasmodic properties of this compound. ncats.io A notable example is a study that found a concentration of 0.00005 mg of this compound per ml of bath fluid was sufficient to reduce the frequency of guinea pig ureteral contractions, with a concentration of 0.005 mg/ml virtually halting the contractions. ncats.io This type of research is significant for understanding the cholinergic control of smooth muscle in various organs.

The primary application of this compound in preclinical research has been in animal models of gastrointestinal disorders. nih.gov It has been used to study and manage conditions of GI hypermotility, visceral spasms, pylorospasm, and hypertrophic gastritis. ncats.ioregulations.gov These studies in animal models have been instrumental in defining its pharmacological profile as an agent that reduces the tone and amplitude of colonic contractions, decreases gastric secretion, and lowers gastric acidity. ncats.io While its use in veterinary medicine is well-documented, its application as a routine pharmacological tool in broader basic science research appears to be limited.

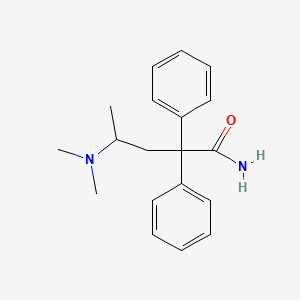

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-2,2-diphenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARHAGIVSFTMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35144-63-9 (unspecified sulfate) | |

| Record name | Dimevamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2057605 | |

| Record name | Aminopentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-46-8, 5985-88-6, 6078-64-4 | |

| Record name | Aminopentamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimevamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15597 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminopentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimevamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPENTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP1B47L61M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPENTAMIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661TMO8UM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPENTAMIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI3DVH9WMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Development of Aminopentamide

Early Synthetic Routes and Chemical Evolution

The initial development of aminopentamide laid the groundwork for its chemical production, focusing on specific precursors and reaction conditions.

The synthesis of this compound was first formally claimed in US Patent 2,647,926, issued to Speeter in 1953 and assigned to Bristol Laboratories wikipedia.orgresearchgate.netosti.gov. This patent established the foundational methodology for its preparation. Subsequently, US Patent 3,896,221, by Christie and Buckwalter in 1975 (Bristol-Myers), further detailed the use of this compound hydrogen sulfate (B86663) in an anesthetic composition osti.gov. The synthesis of this compound has been noted to share similarities with the synthesis of methadone, with a key divergence in the final step where 2,2-diphenyl-4-dimethylaminovaleronitrile undergoes partial hydrolysis to form an amide, rather than being converted into a ketone wikipedia.org.

The early synthetic pathways for this compound involved specific chemical precursors and carefully controlled reaction conditions. A primary precursor is 4-(dimethylamino)-2,2-diphenylpentanamide, which is reacted with sulfuric acid to form this compound sulfate . Another route involves the conversion of α,α-diphenyl-γ-dimethylaminovaleronitrile into its corresponding amide, which is then subjected to sulfation to enhance its solubility and stability .

Key reaction steps and conditions include:

Amide Formation: The precursor α,α-diphenyl-γ-dimethylaminovaleronitrile can be reacted with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in ethanol (B145695) under reflux for 18 hours to convert the nitrile group into an amide, yielding this compound as the free base . Alternatively, the amide bond can be formed by reacting dimethylamine (B145610) with diphenylacetyl chloride smolecule.com.

Sulfation: The free base of this compound is typically dissolved in water or isopropanol (B130326) and then treated with concentrated sulfuric acid to precipitate the sulfate salt . This sulfation reaction is exothermic, necessitating the gradual addition of acid to prevent localized overheating and potential decomposition . The resulting this compound hydrogen sulfate precipitates as a crystalline solid upon the addition of ethyl acetate and is subsequently vacuum-dried to yield a hygroscopic white powder .

Temperature Control: For amide synthesis involving dimethylamine and an acid chloride, low temperatures, typically around 0-10°C, are employed . During the sulfation step, maintaining ambient temperature (25–30°C) is crucial to prevent the formation of sulfonic acid byproducts, which can occur at temperatures above 40°C .

Modern Approaches in this compound Synthesis Research

Modern synthetic research on this compound focuses on refining existing methods to enhance efficiency and product quality.

Optimization strategies are critical for achieving high synthetic yields and purity of this compound. Purification is primarily accomplished through recrystallization, often from diluted alcohol or ether-based solvents, or specifically from isopropanol . To minimize impurities, critical parameters include precise temperature control during crystallization, such as cooling to 10°C to isolate derivatives, and careful solvent selection to prevent undesirable side reactions . For high purity, triple recrystallization from isopropanol can achieve over 98% purity . Industrial production methods are specifically optimized to ensure high purity and stability, frequently utilizing solvents such as dichloromethane (B109758) or acetonitrile (B52724) during the synthesis process smolecule.com. Furthermore, a final neutralization step to a pH range of 6.6–6.8 during dialysis is employed to eliminate residual sulfating agents and minimize salt impurities .

This compound, as a chemical compound, is known to be racemic ncats.io. While research into stereoselective synthesis is a significant area in medicinal chemistry, particularly for compounds with chiral centers, available information does not specifically detail stereoselective synthetic routes for this compound itself. Instead, discussions around stereoselective synthesis, such as the use of chiral columns for separation, are generally found in the context of related compounds or analogs, such as flavopiridol (B1662207) analogues or this compound model peptides, which are distinct chemical entities researchgate.netnih.gov. This indicates that efforts in stereoselectivity in this domain are more directed towards developing chiral analogs or derivatives rather than the parent racemic this compound compound.

Analytical Techniques for this compound Characterization in Research

The characterization of this compound in research involves a range of sophisticated analytical techniques to confirm its structure, assess its purity, and understand its physical properties.

High-Performance Liquid Chromatography (HPLC): This technique is routinely used for purity validation and for monitoring the degradation of this compound and its related substances .

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for validating the purity and elucidating the precise chemical structure of this compound. Both 1H and COSY NMR spectra are utilized in characterization techniumscience.comnih.gov.

X-ray Diffraction (XRD): Specifically, synchrotron X-ray powder diffraction is employed for detailed crystal structure analysis of this compound hydrogen sulfate. This technique provides insights into its unit cell parameters, crystal system (monoclinic, space group P21/c), and hydrogen bonding interactions within the crystal lattice researchgate.netosti.govcambridge.org.

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) methods are developed for highly sensitive and selective assays, particularly in complex matrices. For this compound, parameters like electrospray ionization (ESI+) mode with specific precursor and product ions (e.g., m/z 309.2 → m/z 148.1) are utilized nih.gov.

Ultraviolet (UV) Spectroscopy: UV spectra are used for general characterization, with chemically synthesized this compound derivatives showing similar UV profiles to related nucleosides nih.gov.

Collision Cross Section (CCS) Measurement: This technique provides information about the three-dimensional shape and size of the molecule in the gas phase, contributing to its comprehensive characterization nih.gov.

These analytical methods collectively ensure the rigorous characterization and quality control of this compound in chemical research and development.

Spectroscopic Methods in Synthetic Verification (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool in the synthetic verification and structural characterization of this compound. Both proton (¹H) and carbon (¹³C) NMR are routinely employed to confirm the molecular structure and analyze the chemical environments of atoms within the compound.

For ¹H NMR, experiments are commonly recorded on instruments such as Bruker AVANCE spectrometers, often at frequencies like 300 MHz or 400 MHz. rsc.org Chemical shifts are reported in parts per million (ppm) and are typically calibrated to the residual solvent peak, for instance, chloroform (B151607) (CHCl₃) at 7.26 ppm. rsc.org Similarly, ¹³C NMR spectra are acquired at frequencies such as 75 MHz or 100 MHz, with calibration against the solvent peak, such as CDCl₃ at 77.23 ppm. rsc.org These spectroscopic analyses provide detailed information about the connectivity and arrangement of atoms, allowing for the identification of functional groups and the confirmation of the synthesized product's identity. The availability of 13C NMR spectra for this compound is noted in chemical databases. nih.gov Calibration with reference standards and validation of reproducibility across multiple runs are essential practices to ensure the reliability of NMR data in synthetic verification.

Chromatographic Purity Assessment in Research Batches (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound in research and production batches. This method is vital for quantifying the main compound and identifying any impurities or degradation products.

A common approach involves using HPLC-UV with a C18 column and a gradient elution system, such as 0.1% trifluoroacetic acid (TFA) in water/acetonitrile. Impurity thresholds are typically reported using area normalization, with unknown peaks often targeted to be ≤0.1%. For more sensitive and selective analysis, particularly in complex matrices, liquid chromatography-mass spectrometry (LC-MS/MS) methods can be developed. These methods might utilize a hydrophilic interaction liquid chromatography (HILIC) column and electrospray ionization (ESI+) mode, with specific precursor and product ions (e.g., m/z 309.2 → m/z 148.1 for this compound). Validation of such methods often adheres to guidelines, ensuring linearity (e.g., R² ≥ 0.995 over a specified concentration range) and recovery (e.g., ≥85% in plasma via matrix-matched calibration). The use of isotopically labeled internal standards, such as d₃-aminopentamide, helps address potential matrix effects. Industrial settings frequently employ various analytical and preparative HPLC systems, including those from manufacturers like Agilent and Waters, to manage purity assessment and purification processes. lookchem.comjst.go.jp

Molecular Structure and Conformational Studies of Aminopentamide

Crystal Structure Elucidation of Aminopentamide Salts

The determination of the three-dimensional arrangement of atoms and molecules in this compound salts has been a key area of investigation, employing both experimental and computational methodologies to achieve a comprehensive structural understanding.

Synchrotron X-ray Powder Diffraction Analysis

Recent studies have successfully utilized synchrotron X-ray powder diffraction (XRPD) to solve and refine the crystal structure of this compound hydrogen sulfate (B86663). researchgate.netcambridge.orgosti.govosti.gov This powerful technique, known for its high resolution and intensity, has been instrumental in characterizing the crystalline phases of various pharmaceutical compounds. mdpi.comexcelsusss.com

The analysis revealed that this compound hydrogen sulfate crystallizes in the monoclinic space group P2₁/c. researchgate.netcambridge.orgresearchgate.netresearchgate.net The structure is characterized by layers parallel to the bc-plane, with hydrogen sulfate anions forming the core and the this compound cations situated on the exterior. researchgate.netcambridge.orgosti.govosti.govresearchgate.net

Table 1: Crystallographic Data for this compound Hydrogen Sulfate

| Parameter | Value | Reference |

|---|---|---|

| Formula | (C₁₉H₂₅N₂O)(HSO₄) | researchgate.net |

| Space Group | P2₁/c (#14) | researchgate.netcambridge.org |

| a (Å) | 17.62255(14) | researchgate.netcambridge.orgresearchgate.net |

| b (Å) | 6.35534(4) | researchgate.netcambridge.orgresearchgate.net |

| c (Å) | 17.82499(10) | researchgate.netcambridge.orgresearchgate.net |

| β (°) | 96.4005(6) | researchgate.netcambridge.orgresearchgate.net |

| V (ų) | 1983.906(14) | researchgate.netcambridge.orgresearchgate.net |

| Z | 4 | researchgate.netcambridge.orgresearchgate.net |

This interactive table provides the unit cell parameters for this compound hydrogen sulfate as determined by synchrotron XRPD.

Computational Approaches in Structural Optimization (e.g., Density Functional Theory)

To complement the experimental data, computational methods such as Density Functional Theory (DFT) have been employed to optimize the geometry of the this compound cation and its hydrogen sulfate salt. researchgate.netcambridge.orgosti.gov DFT calculations are a powerful tool for investigating the electronic structure and energy states of molecules. nih.gov

The structure refined through experimental XRPD data was compared with the structure optimized using DFT, showing a root-mean-square Cartesian displacement of 0.361 Å between the two models for the this compound cation. researchgate.netosti.gov This integrated approach of combining experimental diffraction data with theoretical calculations provides a more accurate and detailed structural model. osti.gov

Intermolecular Interactions and Hydrogen Bonding Networks

Cation-Anion Interactions in Crystal Lattices

In the crystal structure of this compound hydrogen sulfate, significant electrostatic interactions exist between the this compound cations and the hydrogen sulfate anions. researchgate.netosti.gov These cation-anion interactions are a primary force in the formation of the layered crystal structure. uni-freiburg.de The structure consists of layers with the hydrogen sulfate anions at the core, surrounded by the this compound cations. researchgate.netcambridge.orgosti.govresearchgate.net

Role of Hydrogen Bonds in Molecular Packing

Hydrogen bonds are a dominant feature in the crystal structure of this compound hydrogen sulfate, significantly influencing the molecular packing. researchgate.net An extensive network of hydrogen bonds connects the cations and anions, forming columns parallel to the b-axis. researchgate.netcambridge.orgosti.govosti.gov

A strong, charge-assisted O-H···O hydrogen bond is observed between the hydrogen sulfate anions, linking them into chains. researchgate.netcambridge.org Additionally, the this compound cation forms a discrete N-H···O hydrogen bond with the anion, and the amide group of the cation participates in two weaker discrete hydrogen bonds with the anion. researchgate.netcambridge.orgosti.gov Several C-H···O hydrogen bonds are also present, involving both the anion and the carbonyl oxygen of the cation. cambridge.org

Table 2: Key Hydrogen Bonds in this compound Hydrogen Sulfate

| Donor-H···Acceptor | Interaction Type | Significance | Reference |

|---|---|---|---|

| O-H···O | Anion-Anion | Links anions into chains along the b-axis | researchgate.netcambridge.org |

| N-H···O | Cation-Anion | Links cations and anions into columns | researchgate.netcambridge.org |

| C-H···O | Cation-Anion/Cation | Further stabilizes the crystal packing | cambridge.org |

This interactive table summarizes the significant hydrogen bonding interactions identified in the crystal structure of this compound hydrogen sulfate.

Conformational Analysis and Energetic Landscapes

The specific conformation adopted by the this compound cation in the solid state is a result of the interplay between intramolecular energetics and intermolecular interactions within the crystal lattice. osti.gov

Quantum chemical geometry optimization of the this compound cation using DFT (B3LYP/6-31G*/water) revealed that the conformation observed in the crystal structure is higher in energy than the local minimum by 10.2 kcal mol⁻¹. cambridge.orgosti.gov A separate conformational analysis using the MMFF force field indicated that the global minimum-energy conformation is 7.2 kcal mol⁻¹ lower in energy than the solid-state conformation. cambridge.org These findings highlight that the intermolecular interactions within the crystal, particularly hydrogen bonding, significantly influence and stabilize a conformation that is not the most energetically favorable for an isolated ion. cambridge.orgosti.gov The energy difference is attributed to deformations spread throughout the cation. cambridge.org

Receptor Pharmacology and Mechanism of Action of Aminopentamide

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

The primary mechanism of action for aminopentamide is its function as an antagonist at muscarinic acetylcholine receptors (mAChRs). wikipedia.org These receptors are integral to the parasympathetic nervous system, which governs a variety of "rest-and-digest" bodily functions. nih.govnih.gov By blocking these receptors, this compound effectively inhibits the actions of the neurotransmitter acetylcholine (ACh), leading to a reduction in parasympathetic tone. wikipedia.orgnih.gov

This compound is characterized as a non-selective muscarinic receptor antagonist. ncats.iowikipedia.org This indicates that it does not show significant preference for any of the five identified muscarinic receptor subtypes (M1, M2, M3, M4, and M5). It binds to and blocks all subtypes, leading to a broad range of physiological effects. The actions of this compound are similar to atropine (B194438), another non-selective muscarinic antagonist, although with some differences in potency and tissue specificity. ncats.iovetscraft.com For instance, its effects on inhibiting the motility and secretions of the gastrointestinal tract are more pronounced than those of atropine, while its impact on salivary secretions and its mydriatic (pupil-dilating) effect are less pronounced. vetscraft.com

The five muscarinic receptor subtypes are distributed throughout the body and are coupled to different signaling pathways, which explains the wide-ranging effects of non-selective antagonists.

| Receptor Subtype | Primary Location(s) | G-Protein Coupling | Primary Cellular Response to Acetylcholine |

|---|---|---|---|

| M1 | CNS, autonomic ganglia, gastric glands | Gq/11 | Slow neuronal excitation, decreased dopamine (B1211576) release, increased gastric acid secretion |

| M2 | Heart (SA and AV nodes), smooth muscle, CNS | Gi/o | Inhibition of adenylyl cyclase, decreased heart rate and contractility |

| M3 | Smooth muscle, exocrine glands, eyes | Gq/11 | Smooth muscle contraction (e.g., GI tract, bladder), glandular secretion, pupillary constriction |

| M4 | CNS (striatum, cortex, hippocampus) | Gi/o | Inhibition of acetylcholine release (autoreceptor) |

| M5 | CNS (substantia nigra, VTA), salivary glands | Gq/11 | Facilitation of dopamine release, vasodilation |

This table summarizes the general characteristics of the five muscarinic acetylcholine receptor subtypes that this compound non-selectively antagonizes.

This compound functions as a competitive antagonist at muscarinic receptors. vetscraft.com This means it reversibly binds to the same orthosteric site on the receptor that acetylcholine, the endogenous agonist, would normally occupy. nih.gov By physically occupying this binding site, this compound prevents acetylcholine from binding and activating the receptor. wikipedia.org

This competitive relationship implies that the blockade induced by this compound can be surmounted by increasing the local concentration of acetylcholine. vetscraft.com The drug itself does not possess intrinsic activity; it does not activate the receptor or initiate a cellular response. Its pharmacological effect is solely due to the prevention of agonist binding.

Cellular and Subcellular Mechanisms of Action

The binding of this compound to muscarinic receptors initiates a cascade of events at the cellular and subcellular levels, ultimately preventing the signal transduction normally initiated by acetylcholine.

By competitively occupying the acetylcholine binding site on muscarinic receptors, this compound directly blocks cholinergic transmission at parasympathetic nerve endings. wikipedia.org When acetylcholine is released from a nerve terminal, it is unable to bind to the post-synaptic receptors that are already blocked by this compound. This interruption prevents the depolarization of the cell membrane and the initiation of the intracellular signaling pathways that would typically follow receptor activation. mdpi.com The ultimate result is a reduction in the tone and amplitude of smooth muscle contractions, such as those in the colon, and a decrease in secretions from glands. ncats.iowedgewood.com

Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily, the largest family of integral membrane proteins. nih.govnih.govfrontiersin.org GPCRs mediate cellular responses to a wide variety of extracellular signals. nih.gov Agonist binding to a GPCR, such as acetylcholine binding to a muscarinic receptor, induces a conformational change in the receptor. This change facilitates the activation of an associated intracellular heterotrimeric G protein. mdpi.comyoutube.com

This compound, as an antagonist, binds to the receptor but does not induce this necessary conformational change for G protein activation. Consequently, it prevents the G protein from exchanging its bound guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP), which is the critical step for G protein activation and subsequent downstream signaling. mdpi.com

Since this compound is non-selective, it inhibits signaling through multiple G protein pathways:

Gq/11 Pathway (M1, M3, M5 receptors): It prevents the activation of phospholipase C (PLC), which in turn blocks the production of second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to the inhibition of calcium release from intracellular stores and protein kinase C (PKC) activation.

Gi/o Pathway (M2, M4 receptors): It prevents the inhibition of adenylyl cyclase, thereby blocking the decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is crucial for effects like slowing the heart rate. nih.gov

Modulation of Ionic Channels and Other Potential Molecular Targets (Theoretical)

While muscarinic receptors are not themselves ion channels, their activation by agonists leads to the modulation of various neuronal and muscular ion channels via the G protein signaling pathways mentioned above. nih.gov Therefore, it can be theorized that this compound, by blocking these receptors, indirectly prevents the modulation of these ion channels.

The blockade of muscarinic receptors by this compound would theoretically prevent the following ion channel activities that are normally induced by acetylcholine:

Inhibition of K+ Channels: Acetylcholine binding to Gq-coupled M1 and M3 receptors typically leads to the closure of certain potassium (K+) channels (e.g., M-current channels), causing membrane depolarization and increased excitability. This compound would prevent this channel closure, thus opposing neuronal excitation.

Activation of K+ Channels: Acetylcholine activation of Gi-coupled M2 receptors in the heart leads to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels. This increases K+ efflux, hyperpolarizes the cell, and slows the heart rate. This compound's antagonism at M2 receptors would prevent this channel opening.

Modulation of Ca2+ Channels: Muscarinic receptor activation can inhibit certain types of voltage-gated calcium (Ca2+) channels in neurons, reducing neurotransmitter release. By blocking these receptors, this compound would theoretically prevent this inhibition.

| Receptor Subtype Blocked | Ion Channel | Theoretical Effect of this compound Antagonism |

|---|---|---|

| M1, M3, M5 (Gq-coupled) | Potassium (K+) "M-current" Channels | Prevents channel inhibition, opposing membrane depolarization and neuronal excitation. |

| M2, M4 (Gi/o-coupled) | G-protein Inwardly Rectifying K+ (GIRK) Channels | Prevents channel activation, opposing membrane hyperpolarization (e.g., increase in heart rate). |

| M2, M4 (Gi/o-coupled) | Voltage-Gated Calcium (Ca2+) Channels | Prevents channel inhibition, thereby disinhibiting neurotransmitter release at certain synapses. |

This table outlines the theoretical modulation of ion channel activity resulting from this compound's antagonism at different muscarinic receptor subtypes.

Preclinical Pharmacological Investigations of Aminopentamide

In Vitro Studies on Smooth Muscle Physiology

In vitro investigations provide critical insights into the direct effects of aminopentamide on isolated tissue preparations, elucidating its impact on smooth muscle physiology and secretory gland function.

Impact on Gastrointestinal Motility in Isolated Tissue Preparations

Studies utilizing isolated tissue preparations have demonstrated that this compound effectively reduces gastrointestinal motility. nih.govuni.luwikipedia.org Specifically, it decreases both the amplitude and tone of colonic contractions. nih.govuni.luwikipedia.org Comparative studies indicate that this compound exhibits a stronger and more prolonged suppressive effect on colonic contraction amplitude and tone compared to atropine (B194438). uni.luwikipedia.org It also shows a more extended duration of action in reducing gastric motility. uni.luwikipedia.org

Relaxation of Colonic Contractions in Organ Bath Experiments

Organ bath experiments have been instrumental in characterizing the direct smooth muscle relaxant properties of this compound. In a notable in vitro study, specific concentrations of this compound in bath fluid were observed to influence guinea pig ureteral contractions. A concentration of 0.00005 mg/ml of this compound was found to reduce the frequency of these contractions, while a higher concentration of 0.005 mg/ml virtually abolished them. uni.lu This highlights this compound's ability to induce smooth muscle relaxation in isolated systems.

Table 1: Effect of this compound on Guinea Pig Ureteral Contractions (In Vitro)

| This compound Concentration (mg/ml) | Observed Effect on Ureteral Contractions | Citation |

| 0.00005 | Reduced frequency | uni.lu |

| 0.005 | Virtually stopped | uni.lu |

Effects on Secretory Gland Function in Isolated Systems

Beyond its direct effects on smooth muscle contraction, this compound has been shown to influence secretory gland function in isolated systems. It effectively reduces gastric secretions and gastric acidity. nih.govuni.luwikipedia.org Furthermore, its anticholinergic properties contribute to a reduction in secretions from various glands, including salivary and gastric glands, with notably less mydriatic and salivary effects compared to atropine. nih.gov

Animal Model Studies of this compound's Pharmacodynamics

Animal model studies are crucial for understanding the in vivo pharmacodynamic profile of this compound, particularly its antispasmodic and gastrointestinal regulatory effects within a living system.

Assessment of Antispasmodic Activity in Rodent Models

This compound is recognized as an anticholinergic antispasmodic and antidiarrheal agent. wikipedia.org While in vivo rodent models are commonly employed to assess anticholinergic activity and gastrointestinal motility, specific detailed research findings on this compound's antispasmodic activity in these models were not explicitly available in the reviewed literature. However, its established anticholinergic mechanism and demonstrated efficacy in other veterinary models strongly support its antispasmodic properties in vivo. nih.govuni.luwikipedia.org

Evaluation of Gastrointestinal Regulatory Effects in Veterinary Animal Models (e.g., Canine, Feline)

In veterinary animal models, particularly in canines and felines, this compound has been extensively evaluated for its gastrointestinal regulatory effects. It is utilized for the control of vomiting and diarrhea, as well as the management of acute abdominal visceral spasm, pylorospasm, and hypertrophic gastritis. nih.govuni.luwikipedia.org

Table 2: Comparative Gastrointestinal Effects of this compound in Veterinary Models

| Effect | This compound | Atropine | Papaverine (B1678415) | Citation |

| Reduction of Colonic Contractions | More potent and prolonged | Less potent and shorter duration | - | uni.luwikipedia.org |

| Reduction of Gastric Motility | Marked decrease | - | - | uni.luwikipedia.org |

| Reduction of Gastric Secretion/Acidity | Yes | - | - | nih.govuni.luwikipedia.org |

| Overall Potency (relative to Atropine) | Half the potency of atropine | - | - | wikipedia.org |

| Overall Potency (relative to Papaverine) | One-fifth the potency of papaverine | - | - | wikipedia.org |

| GI Specificity | More specific to GI tract, fewer systemic effects | Broader action, more systemic side effects | - | nih.gov |

| Suitability for Colon Activity | More effective and longer-lasting | Less effective, shorter duration | - | wikipedia.org |

Investigations into Broncholytic Effects in Animal Respiration Models

Early research into this compound explored its potential as a decongestant and bronchodilator for respiratory conditions such as asthma. However, subsequent investigations indicated limited efficacy in this specific area, leading the focus of research to shift towards its effects on other physiological systems, particularly the gastrointestinal tract. nih.govwikipedia.org

Comparative Preclinical Pharmacology

This compound's pharmacological effects have been frequently compared with those of other anticholinergic agents, most notably atropine, to characterize its distinct profile in preclinical settings.

Comparison with Atropine and Other Anticholinergic Agents in Preclinical Models

This compound functions as a cholinergic blocking agent for smooth muscle, exhibiting actions similar to atropine by inhibiting the effects of acetylcholine (B1216132) on muscarinic receptors. wikidata.orgnih.gov Despite these similarities, this compound demonstrates several differential effects. It has been observed to suppress the tone and amplitude of colonic contractions more potently and for a longer duration than atropine. wikidata.orgnih.gov This characteristic makes this compound more suitable for decreasing colonic activity compared to atropine or banthine, offering enhanced effectiveness and prolonged action. nih.gov

In terms of relative potency, this compound has been reported to possess half the potency of atropine and one-fifth the potency of papaverine. nih.gov Furthermore, this compound induces less intense mydriatic (pupil dilation) and salivary effects compared to atropine, suggesting a more targeted action on specific smooth muscle systems with fewer systemic anticholinergic side effects. nih.govwikipedia.orgnih.gov

This compound also significantly reduces gastric motility, decreases gastric acid secretion, and lowers gastric acidity, contributing to its efficacy in managing gastrointestinal disorders. nih.govwikipedia.orgnih.gov

Comparative Potency and Effects of this compound

| Compound | Relative Potency (vs. Atropine) | Effect on Colonic Contractions | Gastric Effects | Mydriatic/Salivary Effects (vs. Atropine) |

| This compound | 0.5 | Stronger, longer-lasting suppression nih.govwikidata.org | Reduced motility, acid secretion, acidity nih.govwikipedia.orgnih.gov | Less intense nih.govwikipedia.orgnih.gov |

| Atropine | 1.0 | Less potent, shorter duration nih.govwikidata.org | Standard anticholinergic reduction nih.gov | More pronounced nih.govwikipedia.orgnih.gov |

| Papaverine | 5.0 (vs. This compound) | Not specified in comparison nih.gov | Not specified in comparison nih.gov | Not specified in comparison nih.gov |

Differential Effects on Specific Physiological Systems in Animal Models

Beyond its broad anticholinergic actions, this compound has demonstrated specific effects on certain physiological systems in animal models. Studies have shown that this compound effectively reduces ureteral contractions in animal models. For instance, a concentration of 0.00005 mg of this compound per milliliter of bath fluid was found to decrease the frequency of guinea pig ureteral contractions, while a higher concentration of 0.005 mg/ml virtually abolished these contractions. wikidata.orgfishersci.no This indicates a potent antispasmodic effect on the smooth muscle of the urinary tract.

This compound's Effect on Guinea Pig Ureteral Contractions

| This compound Concentration (mg/ml) | Effect on Ureteral Contractions | Citation |

| 0.00005 | Reduced frequency | wikidata.orgfishersci.no |

| 0.005 | Virtually stopped | wikidata.orgfishersci.no |

Research into Broader Pharmacological Applications in Preclinical Contexts

While this compound is primarily known for its anticholinergic and antispasmodic properties in gastrointestinal and urinary systems, exploratory research into broader pharmacological applications in preclinical contexts is an ongoing area of investigation for various compounds.

Anxiolytic Potential in Animal Behavioral Models

Preclinical research often utilizes various animal behavioral models, such as the elevated plus-maze, light/dark box, and hole board test, to evaluate the anxiolytic potential of new compounds. While these models are well-established for screening anxiolytic-like drugs, specific preclinical investigations focusing on the anxiolytic potential of this compound in animal behavioral models are not extensively documented in the provided sources. fishersci.co.ukfishersci.ca

Exploratory Studies on Neuroprotection in Experimental Brain Injury Models (Preclinical Focus)

Traumatic brain injury (TBI) is a complex condition, and preclinical studies in animal models (e.g., fluid percussion injury, controlled cortical impact) are crucial for understanding its pathophysiology and identifying potential neuroprotective agents. Various pharmacological strategies and compounds have been explored for their neuroprotective effects in these models, aiming to mitigate secondary brain injury and promote recovery. However, specific preclinical research into the neuroprotective effects of this compound in experimental brain injury models is not extensively documented in the provided sources.

Structure Activity Relationship Sar Studies of Aminopentamide and Its Analogues

Identification of Key Pharmacophores for Muscarinic Antagonism

Aminopentamide (4-(dimethylamino)-2,2-diphenylpentanamide) functions primarily by competitively blocking muscarinic acetylcholine (B1216132) receptors (mAChRs). ncats.io The core structural features that contribute to its muscarinic antagonist activity are consistent with general pharmacophore models for anticholinergic agents. These typically include a basic nitrogen atom and one or more bulky lipophilic groups. nih.gov

In this compound's structure, the tertiary dimethylamino group serves as the basic nitrogen, which is crucial for interacting with the anionic site of the muscarinic receptor. The two phenyl rings provide the necessary lipophilic interactions, engaging with hydrophobic pockets within the receptor binding site. wikipedia.orgncats.io The spatial arrangement of these key features – the basic amine, the central carbon bearing the two phenyl groups, and the amide moiety – dictates the compound's ability to bind to and antagonize muscarinic receptors. This structural arrangement allows this compound to compete with acetylcholine for receptor binding, thereby preventing the activation of downstream cholinergic signaling pathways.

Rational Design of this compound Derivatives for Research

The rational design of drug derivatives aims to optimize pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles. While this compound itself is a well-established muscarinic antagonist, detailed published research specifically on the rational design and evaluation of its direct derivatives for muscarinic receptor affinity and selectivity is limited in the current literature. However, general principles of medicinal chemistry would apply to such endeavors.

For muscarinic antagonists, modifications to the core structure can significantly influence receptor affinity. Typically, alterations to the alkyl chain connecting the basic nitrogen to the central carbon, or changes to the nature and position of the lipophilic groups, can impact binding. For instance, varying the length or branching of the alkyl chain could affect the optimal distance between the basic nitrogen and the lipophilic binding sites on the receptor. Similarly, replacing or modifying the phenyl groups with other aromatic or heterocyclic systems could alter hydrophobic and π-stacking interactions, potentially leading to changes in affinity. The amide functional group could also be a site for modification, although its role in receptor binding might be more complex, potentially involving hydrogen bonding. google.comijvm.org.il Without specific published studies on this compound derivatives, quantitative data on such modifications are not available.

Computational Modeling and Ligand-Receptor Docking in SAR Elucidation

Computational modeling, particularly molecular docking and molecular dynamics simulations, plays an increasingly vital role in elucidating SAR and guiding rational drug design. wikipedia.orgnih.govnih.gov These methods allow researchers to predict how a ligand interacts with a target protein at an atomic level, providing insights into binding modes, affinities, and the impact of structural modifications. nih.govresearchgate.net

The process typically involves:

Computational Representation: Defining the 3D structures of both the ligand (this compound or its analogues) and the receptor (muscarinic acetylcholine receptor). nih.gov

Docking Algorithm: Algorithms are used to explore possible binding orientations (poses) of the ligand within the receptor's binding pocket. nih.gov

Scoring Function: A scoring function quantifies the quality of these binding poses, estimating the binding affinity. nih.gov

While computational methods are widely applied in drug discovery nih.gov, specific studies detailing the use of molecular docking or other computational approaches to elucidate the SAR of this compound with muscarinic receptors were not identified in the current search results. Such studies could theoretically predict the impact of various substituent changes or stereochemical configurations on this compound's binding to different muscarinic receptor subtypes.

Development and Evaluation of this compound Analogues for Specific Receptor Subtype Selectivity (Theoretical)

This compound is characterized as a nonselective muscarinic cholinergic antagonist, meaning it acts on multiple muscarinic receptor subtypes (M1-M5). wikipedia.orgncats.iogoogle.com While nonselective antagonism can be therapeutically useful, it often leads to a broad range of side effects due to the widespread distribution and diverse physiological roles of the different muscarinic receptor subtypes. nih.govneumoratx.com

The development of analogues with specific receptor subtype selectivity is a significant goal in medicinal chemistry. Achieving this selectivity is challenging due to the high sequence homology among the five muscarinic receptor subtypes. frontiersin.orgmdpi.com Theoretically, rational design efforts for this compound analogues would aim to introduce structural modifications that favor binding to one or more specific muscarinic receptor subtypes while minimizing interactions with others. This could involve:

Targeted Substituent Modifications: Introducing groups that exploit subtle differences in the binding pockets of specific muscarinic receptor subtypes.

Conformational Constraints: Incorporating rigid elements into the molecular structure to limit flexibility and promote a conformation that preferentially fits a particular receptor subtype.

Allosteric Modulation: Exploring modifications that lead to allosteric modulation, where the analogue binds to a site distinct from the orthosteric (acetylcholine binding) site, potentially offering greater selectivity. neumoratx.com

Theoretically, such selective analogues could offer improved therapeutic profiles by targeting specific physiological functions mediated by a particular muscarinic subtype, thereby reducing off-target effects. For example, M1 and M4 receptor selectivity is of interest for central nervous system disorders, while M3 selectivity might be desirable for certain smooth muscle conditions. mdpi.com However, the actual development and evaluation of such this compound analogues for subtype selectivity remain a theoretical consideration in the context of the provided information.

Advanced Research Methodologies Applied to Aminopentamide Studies

Advanced Spectroscopic and Diffraction Techniques in Structural Analysis

Advanced spectroscopic and diffraction techniques are crucial for the precise elucidation of aminopentamide's molecular and crystal structures. Synchrotron X-ray powder diffraction has been extensively utilized to determine and refine the crystal structure of this compound hydrogen sulfate (B86663). This compound crystallizes in the monoclinic space group P2₁/c, with specific lattice parameters: a = 17.62255(14) Å, b = 6.35534(4) Å, c = 17.82499(10) Å, and β = 96.4005(6)°. wikipedia.orgfishersci.cawikipedia.org

The crystal structure reveals a layered arrangement parallel to the bc-plane, where hydrogen sulfate anions reside at the core, surrounded by this compound cations. wikipedia.orgfishersci.cawikipedia.orgfishersci.ca A significant structural feature is the strong charge-assisted O49–H53⋯O52 hydrogen bond between the hydrogen sulfate anions, which forms a chain parallel to the b-axis. wikipedia.orgfishersci.cawikipedia.orgfishersci.ca Furthermore, the this compound cation forms a distinct N–H⋯O hydrogen bond to the anion, and the amide group contributes two weaker discrete hydrogen bonds to the anion. wikipedia.orgfishersci.cawikipedia.orgfishersci.ca These three N–H⋯O hydrogen bonds collectively link the cations and anions into columns that run parallel to the b-axis. wikipedia.orgfishersci.cawikipedia.orgfishersci.ca

In addition to diffraction methods, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for the structural characterization and purity validation of this compound. uni.lubidd.group Specifically, 13C NMR and Gas Chromatography-Mass Spectrometry (GC-MS) spectra are available for this compound, providing detailed information on its elemental composition and molecular fragments. uni.lu Fourier-transform infrared (FTIR) spectroscopy is also used to identify functional groups within the compound. fishersci.co.uk

Quantitative Pharmacological Assays for Receptor Binding and Functional Efficacy

Quantitative pharmacological assays are fundamental in characterizing this compound's interaction with its biological targets and quantifying its efficacy. This compound functions as a nonselective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. fishersci.camims.comnewdrugapprovals.org Its mechanism involves competitive antagonism, wherein it competes with the endogenous neurotransmitter acetylcholine (ACh) for binding to the mAChRs. fishersci.ca By occupying the receptor's active site, this compound prevents ACh from binding and activating downstream signaling pathways, leading to the inhibition of cholinergic effects. fishersci.ca

In vitro assays, such as receptor-binding studies, are utilized to assess its anticholinergic activity. nih.gov These studies involve the generation of dose-response curves, from which quantitative measures like IC50 values are derived to determine the compound's potency in inhibiting receptor binding or function. nih.gov Comparative studies have indicated that this compound exhibits half the potency of atropine (B194438) and one-fifth the potency of papaverine (B1678415) in its pharmacological actions. mims.commims.com

In Vivo Monitoring Techniques in Animal Research (Non-Clinical)

Non-clinical in vivo monitoring techniques play a vital role in understanding the systemic effects and pharmacokinetics of this compound. Animal models, particularly gastrointestinal motility tests in rodents, are employed to evaluate its anticholinergic activity in a living system. nih.gov this compound is widely used in veterinary medicine for its efficacy in controlling vomiting, diarrhea, and visceral spasms in dogs and cats. mims.comnewdrugapprovals.orgmims.com Studies in dogs have demonstrated its ability to reduce colonic contractions and significantly decrease gastric motility. fishersci.co.uk

Pharmacokinetic analysis, which involves measuring plasma concentration-time profiles, is utilized to assess the absorption, distribution, metabolism, and excretion of this compound in animal models. nih.gov This technique helps in resolving any discrepancies observed between in vitro and in vivo pharmacological data. nih.gov this compound has been shown to have similar bioavailability regardless of whether it is administered orally, intramuscularly, or intravenously. mims.commims.com High-Performance Liquid Chromatography (HPLC) methods are suitable for analyzing this compound in pharmacokinetic studies. Ethical considerations are paramount in all in vivo research, with adherence to guidelines such as ARRIVE 2.0 and the necessity of institutional animal care committee approval. fishersci.co.uk

Omics Technologies in Elucidating Biological Impact

While omics technologies, such as metabolomics and proteomics, offer powerful approaches for elucidating the broad biological impact of chemical compounds, specific detailed research findings on the application of these technologies solely to this compound were not identified in the provided search results. These methodologies typically involve comprehensive profiling of metabolites or proteins within a biological system to understand the molecular changes induced by a compound.

Future Directions and Emerging Research Paradigms for Aminopentamide

Exploration of Novel Therapeutic Research Areas (Preclinical and Theoretical)

While Aminopentamide is primarily known as a non-selective muscarinic cholinergic antagonist, its chemical structure as a 4-(dimethylamino)-2,2-diphenylpentanamide derivative suggests potential for broader pharmacological exploration wikipedia.org.

Beyond Gastrointestinal System Modulation in Research Models

This compound's primary action involves inhibiting smooth muscle contractions and gastric secretions, leading to its use in managing gastrointestinal issues such as vomiting, diarrhea, and spasms wikipedia.orgwedgewood.comncats.io. However, its anticholinergic activity, which is similar to atropine (B194438) but with more specificity for the gastrointestinal tract and fewer mydriatic and salivary effects, hints at possibilities beyond the digestive system wikipedia.orgwedgewood.com.

Preclinical investigations could theoretically explore areas where modulation of cholinergic pathways or smooth muscle activity plays a role. For instance, given its antispasmodic properties, theoretical research might consider its influence on other smooth muscle systems, such as those involved in respiratory or urinary tract conditions, though this would require careful consideration of selectivity and potential off-target effects. Additionally, some research has investigated its potential role as an anxiolytic agent . This suggests a theoretical basis for exploring its effects on the central nervous system, particularly if specific receptor subtypes or pathways can be selectively targeted or modulated.

Investigation of this compound as a Scaffold for Other Receptor Systems (e.g., Excitatory Amino Acid Antagonism)

The chemical structure of this compound could serve as a scaffold for the synthesis of novel compounds with altered or enhanced receptor selectivity . This approach involves modifying the core structure to interact with different receptor systems. For example, while this compound is an anticholinergic, the concept of "excitatory amino acid antagonism" involves compounds that block the action of excitatory neurotransmitters like glutamate, which can cause neuronal death in various neurological disorders nih.gov.

While this compound itself is not an excitatory amino acid antagonist, the idea of using existing drug scaffolds to develop new antagonists or agonists for different receptor systems is a recognized strategy in drug discovery frontiersin.orgfrontiersin.orgnih.gov. This could involve rational drug design, where structural modifications are made to the this compound backbone to achieve affinity for, and antagonism of, excitatory amino acid receptors or other G protein-coupled receptors (GPCRs) nih.govnih.gov. This theoretical direction would necessitate extensive computational modeling and synthetic chemistry to identify and validate such derivatives.

Development of Advanced Animal Models for Disease Pathophysiology Research

The utility of this compound in research can be significantly enhanced by the development and application of advanced animal models. Traditional laboratory animals like mice and rats are widely used, but companion animals such as dogs and cats, in which this compound is clinically used, naturally develop diseases that more closely mirror human conditions, including gastrointestinal disorders, cancer, and neurological disorders mdpi.complos.org.

Advanced animal models could include:

Genetically Modified Models: Creating animal models with specific genetic modifications that mimic human disease pathophysiology, allowing for a more precise investigation of this compound's effects on specific molecular pathways plos.org.

Disease-Specific Models: Developing or refining animal models that accurately replicate the complex pathophysiology of gastrointestinal diseases or other conditions where this compound's actions might be beneficial, beyond simple symptom control. This includes models that allow for the study of chronic conditions, inflammation, or specific receptor dysfunctions nih.govmdpi.commdpi.comresearchgate.net.

Translational Models: Focusing on models that bridge the gap between preclinical research and potential human applications, especially given the limitations of traditional models in predicting human outcomes mdpi.com. Companion animal models, particularly dogs and cats, could be invaluable for translational research due to their natural disease progression and exposure to environmental factors similar to humans mdpi.complos.org.

Computational Design of this compound-Based Probes for Receptor Mapping

Computational methods play a crucial role in modern drug discovery and understanding drug-receptor interactions. For this compound, computational design could be employed to:

Develop Receptor Probes: Design and synthesize this compound-based probes that can selectively bind to and map specific muscarinic receptor subtypes or even other receptor systems if structural modifications are explored nih.gov. This involves using molecular docking, molecular dynamics simulations, and other computational chemistry techniques to predict binding affinities and interactions at a molecular level nih.govacs.org.

Identify Binding Sites: Utilize computational approaches to precisely identify the binding sites of this compound on its target receptors, including allosteric sites, which could offer advantages for drug selectivity nih.gov. This can lead to the design of more selective and potent derivatives.

Structure-Based Drug Design: Leverage the structural information of this compound and its target receptors to design novel compounds with improved pharmacological profiles, such as enhanced selectivity or affinity for specific targets nih.govacs.org. This could involve virtual screening of compound libraries or de novo design of new chemical entities based on the this compound scaffold.

Interdisciplinary Research Collaborations for Comprehensive this compound Understanding

A holistic understanding of this compound's full potential requires interdisciplinary collaboration. This includes:

Veterinary and Human Medicine: Fostering collaborations between veterinary pharmacologists and human medicine researchers to translate findings from animal models (especially companion animals) to human health, aligning with the "One Health" approach mdpi.com. This can help overcome limitations of traditional laboratory animal models and accelerate drug development mdpi.com.

Pharmacology, Chemistry, and Computational Biology: Bringing together experts in medicinal chemistry for synthesis and modification of this compound, pharmacologists for in vitro and in vivo testing, and computational biologists for molecular modeling and data analysis studypool.com. This integrated approach can lead to a more comprehensive understanding of the compound's mechanisms of action and potential applications.

Industry and Academia: Collaborations between pharmaceutical companies and academic institutions can facilitate the translation of basic research findings into preclinical and potentially clinical development. This includes sharing resources, expertise, and data to accelerate the discovery and development of new therapeutic uses for this compound or its derivatives researchgate.net.

By pursuing these future directions, research on this compound can move beyond its traditional applications, potentially uncovering novel therapeutic uses and contributing to a deeper understanding of cholinergic system modulation and drug discovery principles.

Q & A

Q. What are the key physicochemical properties of aminopentamide, and how do they influence its pharmacokinetic behavior?

Classification: Basic this compound (C₁₉H₂₄N₂O) is a tertiary amine with a molecular weight of 296.41 g/mol. Its anticholinergic activity arises from structural features like the dimethylamino group and diphenyl moiety, which enhance lipid solubility and tissue penetration. Key properties include logP (lipophilicity), pKa (~9.2 for the tertiary amine), and solubility in organic solvents, which dictate absorption and distribution. To assess these properties experimentally, use techniques like HPLC for purity analysis, UV-Vis spectroscopy for solubility profiling, and Franz diffusion cells for permeability studies .

Q. What synthetic pathways are reported for this compound, and what critical parameters govern yield and purity?

Classification: Basic this compound is synthesized via a multi-step reaction starting with dimethylisopropanol and diphenylpropionitrile, involving alcohol chlorination, rearrangement, and nitrile α-addition. Critical parameters include reaction temperature (optimized at 60–80°C), catalyst selection (e.g., palladium for hydrogenation), and purification via recrystallization in ethanol. Yield improvements (>75%) require strict anhydrous conditions and inert gas purging to prevent side reactions. Validate purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers validate this compound’s anticholinergic mechanism in vitro?

Classification: Basic Design competitive binding assays using muscarinic acetylcholine receptor (mAChR) subtypes (M₁–M₅) expressed in CHO cells. Compare displacement of radiolabeled antagonists (e.g., [³H]-QNB) by this compound. Include atropine as a positive control. Calculate IC₅₀ values and receptor selectivity ratios. Supplement with functional assays (e.g., GTPγS binding) to assess inverse agonism. Statistical analysis (e.g., ANOVA with post-hoc tests) should confirm dose-response relationships .

Advanced Research Questions

Q. What methodological frameworks (e.g., PICOT) are suitable for designing efficacy studies of this compound in heterogeneous animal models?

Classification: Advanced Apply the PICOT framework :

- P opulation: Target species (e.g., canine vs. feline) with confirmed gastrointestinal hypermotility.

- I ntervention: this compound dosage (0.01–0.05 mg/kg IM).

- C omparison: Placebo or alternative anticholinergics (e.g., hyoscine).

- O utcome: Motility reduction (measured via radiography or telemetric capsules).

- T ime: Acute (24h) vs. chronic (7-day) effects. Ensure ethical compliance (IACUC protocols) and power analysis (n ≥ 10/group) to detect ≥30% effect size .

Q. How can contradictory pharmacokinetic data for this compound across species be systematically resolved?

Classification: Advanced Conduct a meta-analysis of existing studies, stratifying by species, administration route, and analytical methods (e.g., LC-MS vs. ELISA). Use mixed-effects models to account for interspecies variability in CYP450 metabolism. Validate findings via cross-over studies in controlled settings, measuring plasma concentrations and metabolite profiles (e.g., hydroxylated derivatives). Address confounding variables like diet and co-administered drugs .

Q. What strategies optimize this compound’s formulation for sustained-release delivery in preclinical models?

Classification: Advanced Develop polymeric nanoparticles (e.g., PLGA-based) using solvent evaporation. Characterize particle size (DLS), drug loading (HPLC), and release kinetics (pH 7.4 PBS, 37°C). Compare in vivo efficacy (e.g., gastric retention time via scintigraphy) against immediate-release formulations. Use DOE (Design of Experiments) to optimize variables like polymer molecular weight and drug:polymer ratio .

Methodological Guidance for Data Analysis

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

Classification: Advanced Implement quality-by-design (QbD) principles:

- Predefine critical quality attributes (CQAs: potency, purity).

- Use multivariate analysis (e.g., PCA) to identify variability sources (e.g., raw material impurities).

- Apply statistical process control (SPC) charts during synthesis. Include internal standards in bioassays to normalize inter-experimental variability .

Q. What computational tools are effective for predicting this compound’s off-target interactions?

Classification: Advanced Perform molecular docking (AutoDock Vina) against off-target databases (e.g., ChEMBL, PDSP). Validate predictions with SPR (surface plasmon resonance) binding assays. Use machine learning (e.g., Random Forest) to correlate structural descriptors with adverse effect profiles. Cross-reference with ToxCast data to prioritize high-risk targets .

Tables for Key Parameters

| Parameter | Optimal Range | Analytical Method | Reference |

|---|---|---|---|

| Reaction Temperature | 60–80°C | In-situ FTIR | |

| Plasma Half-life (Canine) | 4.2 ± 0.8 hours | LC-MS/MS | |

| IC₅₀ (M₃ Receptor Binding) | 12.3 nM (95% CI: 10.1–14.9) | Radioligand Assay |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.